2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core with chlorine (Cl) at position 2, fluorine (F) at position 5, and a methyl (-CH₃) group at position 5. This structure is closely related to nucleosides and antibiotics, making it a valuable scaffold in medicinal chemistry . Its substituents enhance metabolic stability and modulate electronic properties, which are critical for pharmacological activity. The compound is of particular interest in antiviral and anticancer research, as evidenced by structurally similar analogs .
Properties
IUPAC Name |
2-chloro-5-fluoro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGRQYMMIVVNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with methylamine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and safety. For example, the use of microreactors can provide better control over reaction parameters, leading to higher purity and yield . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds .
Scientific Research Applications
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The activity and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The difluoromethyl group in 4-chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine increases logP (predicted 1.59) compared to the target compound (estimated logP ~1.2), suggesting better membrane permeability .
- Solubility: The ribose-modified analog exhibits moderate aqueous solubility due to polar hydroxyl groups, whereas the non-glycosylated target compound is more soluble in organic solvents .
Biological Activity
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure consists of a pyrrolo[2,3-d]pyrimidine core, which is known for various biological activities, particularly in cancer therapy and as a tyrosine kinase inhibitor. This article reviews its biological activity, synthesis methods, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₇H₅ClFN₃
- Molecular Weight : 185.59 g/mol
- CAS Number : 2068150-40-1
- IUPAC Name : this compound
This compound primarily acts as an inhibitor of tyrosine kinases , specifically targeting the signal transducers and activators of transcription 6 (STAT6) pathway. This inhibition can lead to alterations in cell growth, differentiation, and apoptosis through the modulation of the JAK-STAT signaling pathway .
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit promising anticancer properties. For instance:
- In studies involving MCF-7 breast cancer cells, compounds derived from this scaffold demonstrated significant antiproliferative effects with GI50 values in the low micromolar range (e.g., 0.022 µM) against various cancer cell lines .
Antimicrobial and Antioxidant Activities
In vitro evaluations have shown that compounds similar to this compound possess antimicrobial and antioxidant properties:
- The Minimum Inhibitory Concentration (MIC) values against strains such as Staphylococcus aureus and Bacillus cereus were notably low, indicating strong antibacterial activity .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins. The binding energies observed ranged from -7.12 kcal/mol to -1.21 kcal/mol, suggesting favorable interactions with the active sites of relevant proteins involved in cancer progression .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. A common method includes:
- Starting Materials : Reaction of 2,4-dichloro-5-fluoropyrimidine with methylamine.
- Cyclization : Under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring structure.
This method allows for high yields and purity through techniques such as solvent-free microwave irradiation or continuous flow chemistry for industrial applications .
Study on Anticancer Activity
A study published in PubMed evaluated several derivatives of pyrrolo[2,3-d]pyrimidines for their anticancer properties. Among the synthesized compounds, those with specific substitutions showed enhanced activity against MCF-7 cells with IC50 values significantly lower than previously reported compounds in the same class .
Evaluation of Tyrosine Kinase Inhibition
In another study focusing on tyrosine kinase inhibition, it was demonstrated that this compound effectively inhibited STAT6 signaling pathways in vitro. This inhibition correlated with reduced cell proliferation in various cancer cell lines, affirming its potential as a therapeutic agent in oncology .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Halogenation (Cl/F) | NCS/NFSI, DMF, 0–25°C | 60–75 | |
| Methylation | MeI, Cs₂CO₃, NMP, 23–50°C | 70–85 | |
| Core Cyclization | POCl₃, reflux | 50–65 |
Basic: How is this compound characterized spectroscopically?
Answer:
Critical characterization techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peaks align with the formula C₈H₆ClFN₃ (exact mass: 213.02 g/mol) .
- X-ray Crystallography : Resolves regiochemistry of substituents and confirms planarity of the fused ring system .
Advanced: What challenges arise in achieving regioselective halogenation during synthesis?
Answer:
Regioselectivity is influenced by:
- Electronic Effects : Electron-rich positions (C2, C5) are prone to electrophilic halogenation. Steric hindrance from the methyl group (N7) can divert reactivity to C5 .
- Reagent Choice : NFSI preferentially fluorinates C5 over C2 due to its larger atomic radius and milder reactivity .
- Temperature Control : Lower temperatures (0–10°C) minimize side reactions (e.g., dihalogenation) .
Mitigation Strategy : Use protective groups (e.g., SEM) or sequential halogenation with monitoring via LC-MS .
Advanced: How does this compound function in kinase inhibition studies?
Answer:
The pyrrolo[2,3-d]pyrimidine scaffold acts as a ATP-competitive kinase inhibitor:
- Target Selectivity : Chloro and fluoro groups enhance binding to hydrophobic pockets in kinases (e.g., EGFR, VEGFR2). Methylation at N7 improves metabolic stability .
- Biochemical Assays : IC₅₀ values are determined via fluorescence polarization (FP) or ADP-Glo™ assays. For example, derivatives show IC₅₀ < 100 nM against CDK2 .
- SAR Insights : Fluorine at C5 increases electronegativity, strengthening hydrogen bonds with kinase active sites .
Advanced: How can computational modeling predict reactivity and binding affinity?
Answer:
- Docking Studies (MOE, AutoDock) : Simulate interactions with kinase ATP-binding domains. Fluorine and chlorine substituents show high Glide scores (-8.5 to -9.2 kcal/mol) due to halogen bonding .
- DFT Calculations : Predict regioselectivity in halogenation by analyzing frontier molecular orbitals (FMOs). LUMO maps indicate C5 as the most electrophilic site .
- MD Simulations : Assess stability of inhibitor-kinase complexes over 100 ns trajectories. Methylation at N7 reduces conformational flexibility, enhancing binding .
Q. Notes
- Abbreviations : Full chemical names used; no acronyms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
